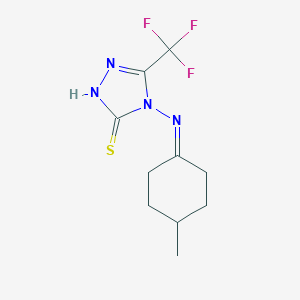
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, also known as MTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTT is a heterocyclic compound that contains a triazole ring and a thiol group, making it a promising candidate for various applications in the field of chemistry and biology.
Mécanisme D'action
The mechanism of action of 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol exerts its biological activities by inhibiting the activity of certain enzymes and proteins. 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has also been shown to have antiviral and antimicrobial activities. In addition, 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has been shown to act as a probe for the detection of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its stability and ease of synthesis. However, 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has the potential for various future directions in scientific research. One possible direction is the development of 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol-based anticancer drugs. Another direction is the use of 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as a probe for the detection of reactive oxygen species in living cells. Additionally, the use of 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as a catalyst for various chemical reactions is another promising direction for future research.
Conclusion
In conclusion, 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a promising compound that has gained significant attention in scientific research. Its unique properties have made it a promising candidate for various applications in the field of chemistry and biology. Further research is needed to fully understand the mechanism of action of 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol and to explore its potential for future applications.
Méthodes De Synthèse
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of 4-methylcyclohexanone with thiosemicarbazide, followed by cyclization using trifluoroacetic acid. Another method involves the reaction of 4-methylcyclohexanone with thiosemicarbazide, followed by oxidation using hydrogen peroxide and catalytic amounts of acetic acid.
Applications De Recherche Scientifique
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has been extensively used in scientific research for its unique properties. It has been shown to have anticancer, antiviral, and antimicrobial activities. 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has also been used as a probe for the detection of reactive oxygen species and as a catalyst for various chemical reactions.
Propriétés
Nom du produit |
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
|---|---|
Formule moléculaire |
C10H13F3N4S |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
4-[(4-methylcyclohexylidene)amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H13F3N4S/c1-6-2-4-7(5-3-6)16-17-8(10(11,12)13)14-15-9(17)18/h6H,2-5H2,1H3,(H,15,18) |
Clé InChI |
TZZDDOXGLGOWKX-UHFFFAOYSA-N |
SMILES |
CC1CCC(=NN2C(=NNC2=S)C(F)(F)F)CC1 |
SMILES canonique |
CC1CCC(=NN2C(=NNC2=S)C(F)(F)F)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



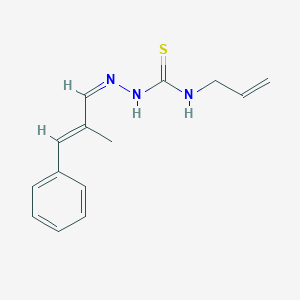
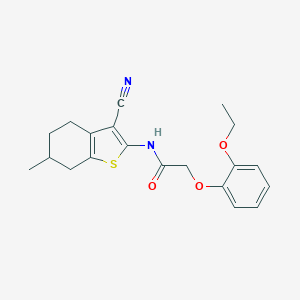

![1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B254952.png)
![6-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B254954.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)
![4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B254957.png)
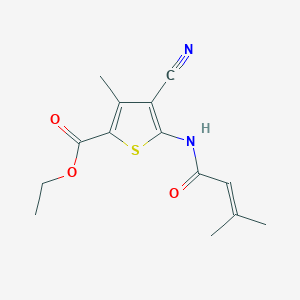
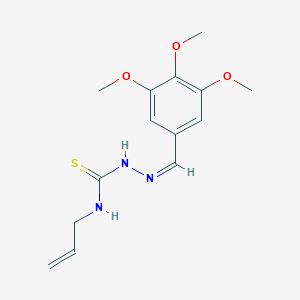
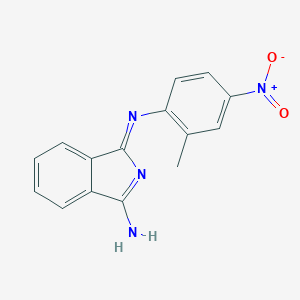
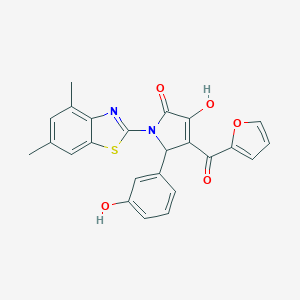
![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)